3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid
CAS No.: 853347-78-1
Cat. No.: VC16032668
Molecular Formula: C15H10ClNO3
Molecular Weight: 287.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853347-78-1 |
|---|---|
| Molecular Formula | C15H10ClNO3 |
| Molecular Weight | 287.70 g/mol |
| IUPAC Name | (E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-2-cyanoprop-2-enoic acid |
| Standard InChI | InChI=1S/C15H10ClNO3/c1-9-2-3-10(7-13(9)16)14-5-4-12(20-14)6-11(8-17)15(18)19/h2-7H,1H3,(H,18,19)/b11-6+ |
| Standard InChI Key | IUOJDAJVEVTSQK-IZZDOVSWSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)O)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)O)Cl |
Introduction
3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid is a complex organic compound that combines elements of both furan and phenyl rings with a cyano group, making it a compound of interest in various chemical and pharmaceutical applications. This article aims to provide a comprehensive overview of this compound, including its chemical properties, potential applications, and relevant research findings.
Synthesis and Preparation
The synthesis of 3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid typically involves multi-step reactions that require careful control of conditions to ensure the desired product yield and purity. While specific synthesis protocols are not widely detailed in public literature, the compound is available from specialized chemical suppliers like Sigma-Aldrich, which caters to early discovery researchers .
Potential Applications
Given its unique structure, 3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid may be of interest in various fields:
-
Pharmaceuticals: The presence of a cyano group and a carboxylic acid functionality suggests potential for bioactivity or as a building block in drug synthesis.
-
Materials Science: The aromatic rings and functional groups could contribute to properties useful in materials chemistry, such as optical or electronic applications.
Availability and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume